5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine - 124458-31-7

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

Catalog Number: EVT-344384
CAS Number: 124458-31-7
Molecular Formula: C7H10N4
Molecular Weight: 150.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine and its derivatives have garnered attention in the scientific community due to their potential applications in various fields, particularly in medicinal chemistry. These compounds exhibit a range of biological activities, which makes them valuable for the development of new therapeutic agents. The following analysis delves into the synthesis, mechanism of action, and applications of these compounds, drawing on data from recent research studies.

Synthesis Analysis
  • Alkylation and Cyclization: Starting from 4-amino-3-cyano-1,2,5,6-tetrahydropyridine, alkylation with benzyl halides or picolyl chlorides, followed by cyclization with guanidine carbonate, yields 2,4-diamino-6-substituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. []

  • Dieckmann Condensation and Cyclization: Sequential Dieckmann condensation of diesters derived from methyl acrylate and benzylamine or α-aminopyridine, followed by reaction with guanidines, results in the formation of 2,6-disubstituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives. []

  • Aza-Wittig Reaction and Cyclization: Utilizing iminophosphoranes derived from the appropriate starting material, reaction with aromatic isocyanates generates carbodiimide intermediates. Subsequent treatment of these intermediates with various nucleophiles (amines, alcohols, phenols) in the presence of a base catalyst, such as sodium ethoxide or potassium carbonate, yields diversely substituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-ones. [, , , , , , ]

Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine and its derivatives has been extensively studied using various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. [, , , , , , , , ]

  • Planarity: The fused pyrimidine and thiophene rings generally exhibit a planar conformation. [, ]

  • Dihedral angles: The angles between the fused rings and substituent groups can vary depending on the nature and position of the substituents. [, ]

  • Conformations: The tetrahydropyridine ring often adopts a half-chair conformation. [, ]

Chemical Reactions Analysis
  • N-Alkylation: The primary amino group at the 2-position of the pyrimidine ring can be readily alkylated with various alkyl halides or other alkylating agents, allowing for the introduction of a wide range of substituents. []

  • Acylation: The amino group can be acylated with acyl chlorides or anhydrides to introduce acyl groups, potentially influencing the compound's lipophilicity and other properties. []

  • Suzuki coupling: Halogenated derivatives can be subjected to Suzuki coupling reactions with boronic acids or esters to introduce aryl or heteroaryl substituents. []

Mechanism of Action

The mechanism of action of these compounds is closely related to their interaction with biological targets. For instance, some derivatives have been shown to exhibit antimycobacterial activity by targeting the Mycobacterium tuberculosis pantothenate synthetase (MTB-PS). Molecular docking studies have validated the potential of these compounds, with certain derivatives demonstrating significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as strains of Mycobacterium tuberculosis, including isoniazid-resistant samples1. Additionally, derivatives of 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones have been synthesized as substrates and inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, indicating their potential use in cancer therapy4.

Applications in Various Fields

Medicinal Chemistry

In medicinal chemistry, these compounds have shown promise as antibacterial and antimycobacterial agents. For example, derivatives with minimum inhibitory concentrations (MICs) as low as 11 µM against Mycobacterium tuberculosis have been reported1. Furthermore, the quaternised derivatives of 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones have been investigated for their biological activity with DHFR, revealing that they can act as substrates for the enzyme, which is a novel approach for the design of DHFR inhibitors4.

Synthetic Chemistry

From a synthetic chemistry perspective, efficient methods have been developed for the synthesis of these compounds. The synthesis of 7,8-Dihydropyrimido[5,4-d]pyrimidines has been achieved with good yields through the treatment of 9-aryl-6-cyanopurines with primary amines, followed by a series of cyclization reactions2. Additionally, a selective synthetic method for 2-Alkylamino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones has been established, involving aza-Wittig reactions and subsequent reactions with aliphatic primary amines3.

Case Studies

Specific case studies highlight the potential of these compounds in real-world applications. For instance, the study of the antimycobacterial activity of certain derivatives provides a case where these compounds could be developed into novel treatments for tuberculosis, especially in the face of rising antibiotic resistance1. The research into DHFR substrates also presents a case study for the development of new cancer therapies, as these compounds could be optimized to selectively inhibit cancer cell proliferation4.

2,4-Diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines

Compound Description: These compounds were synthesized and evaluated for their antimalarial and antibacterial properties. [] They exhibited oral activity against Plasmodium berghei in mice, with some showing potency comparable to quinine hydrochloride. [] In vitro activity was also observed against various bacterial strains, including Streptococcus faecalis and Staphylococcus aureus. []

Relevance: These compounds share the core 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine structure with 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine. The variation lies in the presence of both a 2,4-diamino substituent and a benzyl or pyridylmethyl group at the 6-position, highlighting the impact of these modifications on biological activity. []

2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Compound Description: This compound serves as a key intermediate in synthesizing various 2,4-diamino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. [] It is prepared from 4-amino-3-cyano-1,2,5,6-tetrahydropyridine by condensation with guanidine carbonate. []

Relevance: This compound represents a simplified structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine, lacking any substituents on the pyrimidine ring. [] It highlights the 2,4-diamino pattern as a potential pharmacophore for biological activity.

2,4-Diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Compound Description: This compound emerged as a potent dihydrofolate reductase inhibitor, exhibiting activity against Pneumocystis carinii, Toxoplasma gondii, and rat liver enzymes. [] This compound demonstrated greater selectivity for the P. carinii and T. gondii enzymes compared to trimetrexate or piritrexim. []

Relevance: This compound shares the core structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine with an additional 2,4-diamino substitution and a bulky 2′-bromo-3′,4′,5′-trimethoxybenzyl group at the 6-position. [] This structure highlights the impact of specific substitutions on the pyrido[4,3-d]pyrimidine core for enhanced target specificity and biological activity.

2-Amino-5,6,7,8-tetrahydro-5,7-diarylpyrido[4,3-d]pyrimidin-4-ols

Compound Description: These compounds were synthesized from ethyl 2,6-diaryl-4-oxopiperidin-3-carboxylates and guanidine hydrochloride in the presence of sodium ethoxide. [] While their specific biological activities are not detailed in the provided abstracts, their synthesis suggests potential pharmacological applications.

Relevance: These compounds are structurally similar to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine, sharing the core tetrahydropyrido[4,3-d]pyrimidine structure. [] Key differences include the presence of a hydroxyl group at the 4-position and two aryl groups at positions 5 and 7, indicating potential variations in their biological profiles.

2-Aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones

Compound Description: These compounds were synthesized and evaluated as tankyrase-2 inhibitors. [] They exhibited potent inhibitory activity with IC50 values ranging from 8 to 38 nM. [] Modeling studies suggested their binding within the nicotinamide-binding site of the enzyme. []

Relevance: Although these compounds do not share the exact core structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine, their study provides valuable insights into the structure-activity relationship of related heterocyclic systems. [] The significant potency of these compounds as tankyrase-2 inhibitors, along with their structural similarity to the quinazolinone class of tankyrase inhibitors, emphasizes the potential of exploring diverse heterocyclic scaffolds for developing potent and selective tankyrase inhibitors. [] Their comparison with 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones further emphasizes the importance of subtle structural changes in modulating tankyrase-2 inhibitory activity. []

2-Aryl-5,6,7,8-tetrahydroquinazolin-4-ones

Compound Description: These compounds were synthesized and evaluated as tankyrase-2 inhibitors. [] They showed moderate inhibitory activity with IC50 values ranging from 172 to 560 nM. [] A modeling study indicated their binding within the nicotinamide-binding site of the enzyme, but with different conformations compared to the more potent 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones. []

Relevance: These compounds provide a valuable comparison point in understanding the structure-activity relationship around tankyrase-2 inhibition. [] While they share the 2-aryl-4-one motif with the more potent 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones, the difference in their core heterocyclic structure (quinazolinone vs. thiopyrano[4,3-d]pyrimidine) and the resulting conformational variations upon binding to tankyrase-2 contribute to their lower potency. [] This comparison emphasizes the importance of exploring diverse heterocyclic scaffolds and understanding their binding modes for optimizing inhibitory activity against tankyrase-2.

7-Aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones

Compound Description: This class of compounds was previously identified as potent and selective tankyrase inhibitors. [] Their inclusion in the study alongside 2-aryl-7,8-dihydrothiopyrano[4,3-d]pyrimidin-4-ones and 2-aryl-5,6,7,8-tetrahydroquinazolin-4-ones highlights the continued exploration of structurally diverse heterocyclic scaffolds for optimizing tankyrase inhibitory activity. []

Relevance: Although not directly structurally related to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine, the 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones represent a distinct class of potent tankyrase inhibitors. [] Their inclusion in the study emphasizes the importance of exploring diverse heterocyclic frameworks for discovering novel inhibitors and understanding the structure-activity relationships that govern tankyrase inhibition.

Properties

CAS Number

124458-31-7

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C7H10N4/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H2,8,10,11)

InChI Key

GODUBAMOGMWQAB-UHFFFAOYSA-N

SMILES

C1CNCC2=CN=C(N=C21)N

Canonical SMILES

C1CNCC2=CN=C(N=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.